Desvenlafaxine Succinate Desvenlafaxine Succinate Potent SERT and NET inhibitor (Ki values are 40 and 122 nM for hSERT and hNET respectively). Venlafaxine derivative. Reduces visceral hypersensitivity and delays gastric emptying. Shows antidepressant effects in vivo. Orally active.
Desvenlafaxine is an active metabolite of the selective norepinephrine and serotonin reuptake inhibitor (SNRI) venlafaxine. It is formed from venlafaxine by the cytochrome P450 (CYP) isoform CYP2D6.2 Desvenlafaxine inhibits the norepinephrine transporter (NET) and serotonin transporter (SERT) with IC50 values of 47.3 and 531.3 nM, respectively, for the human transporters. It is selective for NET and SERT over 50 receptors, peptides, and ion channels among others. It increases extracellular norepinephrine (NE) in the male rat hypothalamus and increases extracellular serotonin (5-HT) in the same region when used in combination with the 5-HT1A receptor antagonist WAY-100635. Desvenlafaxine (3 mg/kg per day) reduces the time rats spend immobile in the forced swim test in a rat model of cognitive deficits and depression induced by myocardial infarction (MI) when compared with MI-vehicle control animals 16 weeks following MI. It also improves learning in the passive avoidance step-down test two weeks following MI compared to MI-vehicle control rats and spatial memory in the Morris water maze 16 weeks following MI.
Desvenlafaxine Succinate is a new serotonin (5-HT) transporter and norepinephrine (NE) transporter reuptake inhibitor with Ki of 40.2 nM and 558.4 nM respectively. Desvenlafaxine succinate is the succinate salt monohydrate of O-desmethylvenlafaxine, an active metabolite of venlafaxine. Desvenlafaxine Succinate is a serotonin-norepinephrine reuptake inhibitor and is the active metabolite of the antidepressant venlafaxine. Similar to venlafaxine, Desvenlafaxine Succinate inhibits the neuronal uptake of serotonin and norepinephrine. Desvenlafaxine Succinate shows weak binding affinity (62% inhibition at 100 μM) at the human dopamine (DA) transporter. Desvenlafaxine Succinate inhibits [Desvenlafaxine Succinate rapidly penetrates the male rat brain and hypothalamus. Desvenlafaxine Succinate significantly increases extracellular NE levels compared with baseline in the male rat hypothalamus but had no effect on DA levels using microdialysis.
Brand Name: Vulcanchem
CAS No.: 386750-22-7
VCID: VC20748269
InChI: InChI=1S/C16H25NO2.C4H6O4.H2O/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16;5-3(6)1-2-4(7)8;/h6-9,15,18-19H,3-5,10-12H2,1-2H3;1-2H2,(H,5,6)(H,7,8);1H2
SMILES: CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.C(CC(=O)O)C(=O)O.O
Molecular Formula: C16H25NO2.C4H6O4.H2O
Molecular Weight: 399.5 g/mol

Desvenlafaxine Succinate

CAS No.: 386750-22-7

Cat. No.: VC20748269

Molecular Formula: C16H25NO2.C4H6O4.H2O

Molecular Weight: 399.5 g/mol

* For research use only. Not for human or veterinary use.

Desvenlafaxine Succinate - 386750-22-7

Specification

Description Potent SERT and NET inhibitor (Ki values are 40 and 122 nM for hSERT and hNET respectively). Venlafaxine derivative. Reduces visceral hypersensitivity and delays gastric emptying. Shows antidepressant effects in vivo. Orally active.
Desvenlafaxine is an active metabolite of the selective norepinephrine and serotonin reuptake inhibitor (SNRI) venlafaxine. It is formed from venlafaxine by the cytochrome P450 (CYP) isoform CYP2D6.2 Desvenlafaxine inhibits the norepinephrine transporter (NET) and serotonin transporter (SERT) with IC50 values of 47.3 and 531.3 nM, respectively, for the human transporters. It is selective for NET and SERT over 50 receptors, peptides, and ion channels among others. It increases extracellular norepinephrine (NE) in the male rat hypothalamus and increases extracellular serotonin (5-HT) in the same region when used in combination with the 5-HT1A receptor antagonist WAY-100635. Desvenlafaxine (3 mg/kg per day) reduces the time rats spend immobile in the forced swim test in a rat model of cognitive deficits and depression induced by myocardial infarction (MI) when compared with MI-vehicle control animals 16 weeks following MI. It also improves learning in the passive avoidance step-down test two weeks following MI compared to MI-vehicle control rats and spatial memory in the Morris water maze 16 weeks following MI.
Desvenlafaxine Succinate is a new serotonin (5-HT) transporter and norepinephrine (NE) transporter reuptake inhibitor with Ki of 40.2 nM and 558.4 nM respectively. Desvenlafaxine succinate is the succinate salt monohydrate of O-desmethylvenlafaxine, an active metabolite of venlafaxine. Desvenlafaxine Succinate is a serotonin-norepinephrine reuptake inhibitor and is the active metabolite of the antidepressant venlafaxine. Similar to venlafaxine, Desvenlafaxine Succinate inhibits the neuronal uptake of serotonin and norepinephrine. Desvenlafaxine Succinate shows weak binding affinity (62% inhibition at 100 μM) at the human dopamine (DA) transporter. Desvenlafaxine Succinate inhibits [Desvenlafaxine Succinate rapidly penetrates the male rat brain and hypothalamus. Desvenlafaxine Succinate significantly increases extracellular NE levels compared with baseline in the male rat hypothalamus but had no effect on DA levels using microdialysis.
CAS No. 386750-22-7
Molecular Formula C16H25NO2.C4H6O4.H2O
Molecular Weight 399.5 g/mol
IUPAC Name butanedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol;hydrate
Standard InChI InChI=1S/C16H25NO2.C4H6O4.H2O/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16;5-3(6)1-2-4(7)8;/h6-9,15,18-19H,3-5,10-12H2,1-2H3;1-2H2,(H,5,6)(H,7,8);1H2
Standard InChI Key PWPDEXVGKDEKTE-UHFFFAOYSA-N
SMILES CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.C(CC(=O)O)C(=O)O.O
Canonical SMILES CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.C(CC(=O)O)C(=O)O.O

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